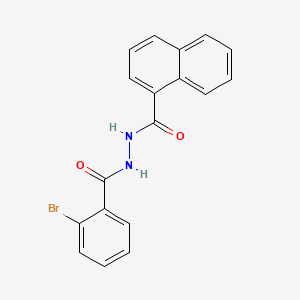
1,2-Dichloro-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-1-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a colorless to slightly yellow liquid with a characteristic ether-like odor. This compound is soluble in water, ethanol, and ether, making it versatile for various applications. It is primarily used in the synthesis of other chemicals and has significant industrial relevance.
准备方法
1,2-Dichloro-1-propanol can be synthesized through several methods:
-
Synthetic Routes and Reaction Conditions
Chlorination of Propylene Oxide: One common method involves the chlorination of propylene oxide in the presence of hydrochloric acid. This reaction typically occurs at elevated temperatures and yields this compound as a primary product.
Hydrochlorination of Allyl Alcohol: Another method involves the hydrochlorination of allyl alcohol. This reaction is catalyzed by acids and proceeds under controlled conditions to produce this compound.
-
Industrial Production Methods
Batch Process: In industrial settings, this compound is often produced in batch reactors where precise control over temperature and reactant concentrations is maintained to optimize yield and purity.
Continuous Process: For large-scale production, continuous processes are employed. These processes involve the continuous feeding of reactants and removal of products, ensuring a steady supply of this compound.
化学反应分析
1,2-Dichloro-1-propanol undergoes various chemical reactions, including:
-
Oxidation
Reaction with Oxidizing Agents: When treated with strong oxidizing agents like potassium permanganate or chromium trioxide, this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
-
Reduction
Hydrogenation: Reduction of this compound using hydrogen gas in the presence of a catalyst such as palladium on carbon can yield 1,2-propanediol.
-
Substitution
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of glycols or other derivatives.
-
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Hydroxide ions, amines.
-
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: 1,2-Propanediol.
Substitution Products: Glycols, amines.
科学研究应用
1,2-Dichloro-1-propanol has several applications in scientific research:
-
Chemistry
Intermediate in Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Solvent: Due to its solubility properties, it is sometimes used as a solvent in chemical reactions.
-
Biology
Biochemical Studies: It is used in biochemical studies to understand the effects of chlorinated compounds on biological systems.
-
Medicine
Pharmaceutical Research: It serves as a precursor in the synthesis of certain pharmaceutical agents.
-
Industry
Manufacturing of Resins and Plastics: It is used in the production of resins and plastics, where it acts as a cross-linking agent.
作用机制
The mechanism of action of 1,2-Dichloro-1-propanol involves its interaction with various molecular targets:
-
Molecular Targets
Enzymes: It can inhibit or modify the activity of certain enzymes, affecting metabolic pathways.
Cell Membranes: It can interact with cell membranes, altering their permeability and function.
-
Pathways Involved
Metabolic Pathways: It can interfere with metabolic pathways by inhibiting key enzymes, leading to altered cellular functions.
相似化合物的比较
1,2-Dichloro-1-propanol can be compared with other similar compounds:
-
Similar Compounds
1,3-Dichloro-2-propanol: Another chlorinated propanol with similar properties but different reactivity and applications.
2,3-Dichloro-1-propanol: A structural isomer with distinct chemical behavior and uses.
-
Uniqueness
Reactivity: this compound has unique reactivity due to the position of the chlorine atoms, making it suitable for specific synthetic applications.
Applications: Its specific solubility and reactivity profile make it valuable in certain industrial and research contexts.
属性
CAS 编号 |
77617-14-2 |
|---|---|
分子式 |
C3H6Cl2O |
分子量 |
128.98 g/mol |
IUPAC 名称 |
1,2-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c1-2(4)3(5)6/h2-3,6H,1H3 |
InChI 键 |
FLTSEOGWHPJWRV-UHFFFAOYSA-N |
规范 SMILES |
CC(C(O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


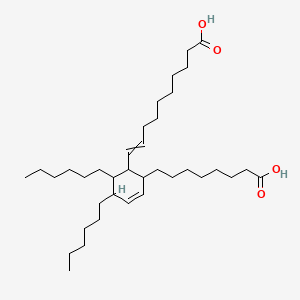

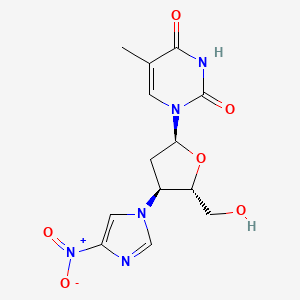

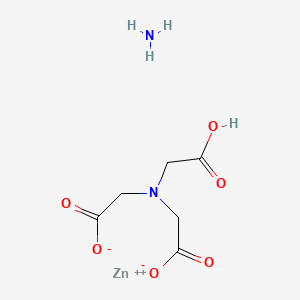


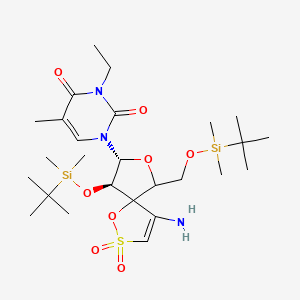


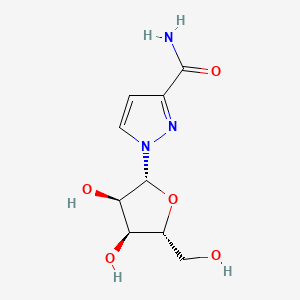
![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)
